Regioisomeric Identity: Distinguishing 2',3-Dimethyl Substitution from Geminal Dimethyl and Alternative Ring-Chlorinated Analogs
The target compound possesses a 4'-chloro substitution on the phenyl ring combined with 2,3-dimethyl branching on the butanoyl chain, whereas the closely related comparator 4'-chloro-2,2-dimethylbutyrophenone (CAS 898765-43-0) bears geminal dimethyl groups at the 2-position. This constitutional isomerism yields distinct IUPAC names, canonical SMILES, and InChI Keys, confirming non-interchangeable chemical identities . The target's InChI Key (unique molecular hash) differs fundamentally from that of the 2,2-dimethyl isomer (CGUCYSUNSHBABN-UHFFFAOYSA-N), enabling unambiguous compound verification in procurement and analytical workflows .
| Evidence Dimension | Constitutional isomerism – IUPAC name and InChI Key |
|---|---|
| Target Compound Data | 1-(4-chloro-2-methylphenyl)-3-methylbutan-1-one (IUPAC); InChI Key unique to 1267959-99-8 |
| Comparator Or Baseline | 4'-Chloro-2,2-dimethylbutyrophenone: 1-(4-chlorophenyl)-2,2-dimethylbutan-1-one; InChI Key CGUCYSUNSHBABN-UHFFFAOYSA-N |
| Quantified Difference | Distinct constitutional isomer (C₁₂H₁₅ClO); different IUPAC name, SMILES, and InChI Key |
| Conditions | Structural database and vendor specification cross-referencing |
Why This Matters
Regioisomeric mismatch can invalidate SAR conclusions, synthetic pathway yields, and analytical method calibration; this evidence confirms that 4'-chloro-2',3-dimethylbutyrophenone cannot be substituted by other chlorodimethylbutyrophenone isomers without risking experimental failure.
